molecular formula C18H16ClN3O3 B4804113 4-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-nitrobenzamide

4-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-nitrobenzamide

Cat. No.: B4804113
M. Wt: 357.8 g/mol
InChI Key: KHWONQZRLHSHST-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-nitrobenzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a chloro-substituted benzamide moiety linked to a nitrobenzene ring and an indole group, making it a complex and interesting molecule for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-nitrobenzamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The next step involves the nitration of the benzene ring to introduce the nitro group, followed by chlorination to add the chloro substituent. The final step is the formation of the benzamide linkage through an amide coupling reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects such as apoptosis or inhibition of cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and nitro substituents on the benzamide moiety, along with the indole group, makes it a versatile compound for various applications in scientific research .

Properties

IUPAC Name

4-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3/c1-11-2-5-16-14(8-11)13(10-21-16)6-7-20-18(23)12-3-4-15(19)17(9-12)22(24)25/h2-5,8-10,21H,6-7H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHWONQZRLHSHST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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